Thromboxane B2-d9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

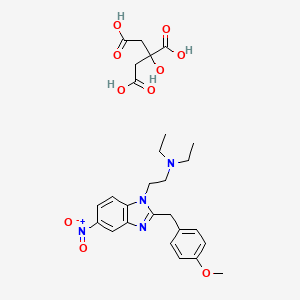

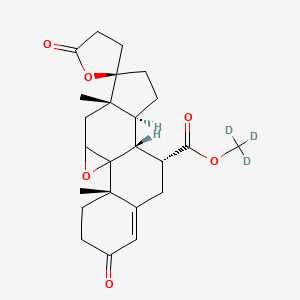

Tromboxano B2-d9 es un metabolito químicamente estable e inactivo biológicamente del tromboxano A2. El tromboxano A2 es un potente estimulante de la contracción del músculo liso vascular y bronquial y la agregación irreversible de plaquetas. El tromboxano B2-d9 se utiliza a menudo como estándar interno en diversos métodos analíticos, como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS), para cuantificar los niveles de tromboxano B2 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El tromboxano B2-d9 se sintetiza mediante la hidrólisis no enzimática del tromboxano A2. La síntesis implica la incorporación de átomos de deuterio en la molécula de tromboxano B2, dando lugar a la forma deuterada, tromboxano B2-d9. Las condiciones de reacción suelen implicar el uso de reactivos y disolventes deuterados para lograr el etiquetado isotópico deseado .

Métodos de producción industrial: La producción industrial de tromboxano B2-d9 implica la síntesis a gran escala de tromboxano A2 seguida de su hidrólisis a tromboxano B2. El etiquetado con deuterio se consigue mediante el uso de precursores deuterados y condiciones de reacción controladas para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El tromboxano B2-d9 se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para su cuantificación y análisis en muestras biológicas .

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar diversos nucleófilos para sustituir grupos funcionales específicos en la molécula.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos del tromboxano B2-d9, que se analizan para comprender sus vías metabólicas y funciones biológicas .

Aplicaciones Científicas De Investigación

El tromboxano B2-d9 se utiliza ampliamente en la investigación científica, en particular en los campos de la química, la biología, la medicina y la industria. Sus principales aplicaciones incluyen:

Cuantificación del tromboxano B2: Se utiliza como estándar interno en GC-MS y LC-MS para medir con precisión los niveles de tromboxano B2 en muestras biológicas

Estudios de activación plaquetaria: Ayuda a comprender el papel del tromboxano A2 en la activación y agregación plaquetaria.

Investigación farmacológica: Se utiliza para estudiar los efectos de diversos fármacos sobre la síntesis y el metabolismo del tromboxano A2.

Biomarcador para enfermedades: Sirve como biomarcador para diversas enfermedades cardiovasculares, como el accidente cerebrovascular isquémico y el infarto de miocardio.

Mecanismo De Acción

El tromboxano B2-d9 en sí mismo es biológicamente inactivo, pero sirve como un indicador estable de la actividad del tromboxano A2. El tromboxano A2 actúa como vasoconstrictor y como potente agente hipertensivo, promoviendo la agregación plaquetaria y la contracción del músculo liso. Los objetivos moleculares incluyen los receptores del tromboxano en las plaquetas y las células del músculo liso vascular, lo que conduce a la activación de diversas vías de señalización implicadas en la hemostasia y la trombosis .

Compuestos similares:

Tromboxano B2: La forma no deuterada, que también es un metabolito estable del tromboxano A2.

11-dehidro-tromboxano B2: Otro metabolito del tromboxano A2, utilizado como biomarcador de la activación plaquetaria.

2,3-dinor-tromboxano B2: Un metabolito posterior, que refleja la secreción sistémica de tromboxano A2.

Singularidad: El tromboxano B2-d9 es único debido a su etiquetado con deuterio, lo que lo convierte en un estándar interno ideal para la cuantificación basada en la espectrometría de masas. Este etiquetado isotópico proporciona una mayor precisión y exactitud en las mediciones analíticas en comparación con sus homólogos no deuterados .

Comparación Con Compuestos Similares

Thromboxane B2: The non-deuterated form, which is also a stable metabolite of thromboxane A2.

11-dehydro-thromboxane B2: Another metabolite of thromboxane A2, used as a biomarker for platelet activation.

2,3-dinor-thromboxane B2: A further metabolite, reflecting systemic thromboxane A2 secretion.

Uniqueness: Thromboxane B2-d9 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry-based quantification. This isotopic labeling provides higher accuracy and precision in analytical measurements compared to its non-deuterated counterparts .

Propiedades

Fórmula molecular |

C20H34O6 |

|---|---|

Peso molecular |

379.5 g/mol |

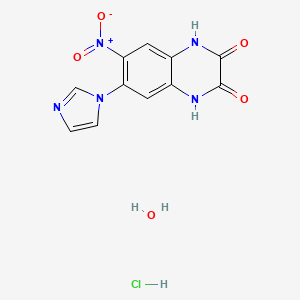

Nombre IUPAC |

(Z)-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1/i1D3,2D2,3D2,6D2 |

Clave InChI |

XNRNNGPBEPRNAR-DFRAMZSTSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)C/C=C\CCCC(=O)O)O |

SMILES canónico |

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10820210.png)

![methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3-methylbutanoate](/img/structure/B10820239.png)

![trideuteriomethyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820252.png)

![Methyl 2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10820259.png)

![[(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B10820265.png)

![2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820266.png)